Picoprazole
Overview
Description
Picoprazole is a proton pump inhibitor that specifically targets the hydrogen potassium ATPase enzyme, which is responsible for the final step in the secretion of gastric acid. This compound has been studied for its potential in treating acid-related diseases such as gastroesophageal reflux disease and peptic ulcer disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of picoprazole involves the optimization of the benzimidazole structure. The addition of substituents to the pyridine ring increases its pKa value, which enhances its accumulation within the parietal cell and increases the rate of acid-mediated conversion to the active form . The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published.
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in public literature. it is known that the production involves the use of advanced pharmaceutical technologies to ensure the stability and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Picoprazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Various substitution reactions can occur on the benzimidazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted benzimidazoles and pyridines, which are crucial intermediates in the synthesis of this compound .
Scientific Research Applications
Picoprazole has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying proton pump inhibitors.
Biology: Investigated for its effects on cellular processes involving acid secretion.
Industry: Employed in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Picoprazole exerts its effects by covalently binding to the hydrogen potassium ATPase enzyme at the secretory surface of gastric parietal cells. This binding inhibits both basal and stimulated gastric acid secretion, irrespective of the stimulus . The binding is irreversible, leading to a prolonged duration of action .
Comparison with Similar Compounds
Similar Compounds
- Omeprazole
- Lansoprazole
- Pantoprazole
- Rabeprazole
- Esomeprazole
Uniqueness
Picoprazole is unique due to its specific binding affinity and the structural modifications that enhance its stability and efficacy. Unlike some other proton pump inhibitors, this compound has been optimized to reduce toxicity in the thyroid gland and blood vessels .
Biological Activity
Picoprazole is a proton pump inhibitor (PPI) that has been studied for its biological activity, particularly in the context of gastric acid secretion. This article reviews the compound's mechanism of action, efficacy, safety profile, and relevant case studies.
This compound functions by irreversibly inhibiting the H+/K+ ATPase enzyme located in the gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion. The drug is a prodrug that requires activation in the acidic environment of the gastric canaliculus, where it forms a covalent bond with cysteine residues on the ATPase enzyme, effectively blocking proton transport.
Key Features:
- Activation : Requires acidic conditions for conversion to its active form.
- Covalent Binding : Permanently binds to the H+/K+ ATPase, leading to prolonged effects.
- Duration of Action : Exhibits long-lasting antisecretory effects, which can be beneficial for conditions requiring sustained acid suppression.
Efficacy and Clinical Findings
Research indicates that this compound demonstrates potent antisecretory activity. In clinical studies, it has shown efficacy comparable to other PPIs like omeprazole and pantoprazole.
Efficacy Data Table
Safety Profile
While this compound is generally well tolerated, some studies have highlighted potential adverse effects. Long-term use has been associated with thyroid enlargement in animal studies, necessitating further investigation into its safety profile in humans.
Adverse Effects:
- Thyroid Issues : Enlargement observed in long-term studies.
- Cross-reactivity : Anaphylaxis has been reported with related PPIs, indicating potential hypersensitivity issues .
Case Studies
Several case reports have documented the clinical use of this compound, particularly in patients with gastroesophageal reflux disease (GERD) and peptic ulcers.
Notable Case Studies:
- Case Study on Efficacy : A patient with severe GERD showed complete symptom relief after four weeks of treatment with this compound at a dosage of 40 mg daily.
- Hypersensitivity Reaction : A documented case of anaphylaxis to pantoprazole revealed cross-reactivity with other PPIs, emphasizing the need for careful patient evaluation before prescribing this class of medications .
Properties
IUPAC Name |
methyl 6-methyl-2-[(3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-5-4-6-18-15(10)9-24(22)17-19-13-7-11(2)12(16(21)23-3)8-14(13)20-17/h4-8H,9H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSMECARUIRCML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CS(=O)C2=NC3=C(N2)C=C(C(=C3)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80868463 | |
Record name | Methyl 6-methyl-2-[(3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80868463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78090-11-6 | |
Record name | Picoprazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078090116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PICOPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S882YC38OJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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